4-amino-5-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol
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Overview
Description
4-amino-5-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol: is a chemical compound with a unique structure that includes a benzoxaborole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.
Cyclization: The key step involves the cyclization of the starting material to form the benzoxaborole ring.
Chlorination: The compound is then chlorinated using N-chlorosuccinimide to introduce the chlorine atom at the desired position.
Purification: The final product is purified through crystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving continuous flow reactors and automated purification systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents (e.g., N-chlorosuccinimide) and nucleophiles (e.g., amines) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-amino-5-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those involving the benzoxaborole moiety.
Chemical Research:
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-amino-5-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-amino-5-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to its specific substitution pattern and the presence of both amino and chloro groups on the benzoxaborole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
947165-31-3 |
---|---|
Molecular Formula |
C7H7BClNO2 |
Molecular Weight |
183.40 g/mol |
IUPAC Name |
5-chloro-1-hydroxy-3H-2,1-benzoxaborol-4-amine |
InChI |
InChI=1S/C7H7BClNO2/c9-6-2-1-5-4(7(6)10)3-12-8(5)11/h1-2,11H,3,10H2 |
InChI Key |
XKFZONAZKIXSBU-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C(=C(C=C2)Cl)N)O |
Purity |
95 |
Origin of Product |
United States |
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